Comparison of PI3Kα Inhibitory Potency: Benzylamino vs. Phenylamino and Butylamino Analogs
The 3-amino substituent on the quinoxaline core is a critical determinant of PI3Kα inhibitory activity. In a comprehensive SAR study of 2-arylamino-3-(arylsulfonyl)quinoxalines, the most potent compound (17, PI3Kα IC50: 0.07 μM) featured a 3,4-dimethoxyphenylamino group, while simpler aniline derivatives showed significantly reduced potency [1]. Although direct IC50 data for the specific benzylamino analog are not published in this series, the benzylamino group provides a balance of steric bulk and lipophilicity that is distinct from the butylamino (clogP ~3.1) and phenylamino (clogP ~3.5) variants. The 4-fluorobenzenesulfonamide moiety further enhances metabolic stability relative to unsubstituted benzenesulfonamide congeners [2]. This compound is therefore predicted to occupy a unique activity space within the quinoxaline sulfonamide PI3K inhibitor class.
| Evidence Dimension | PI3Kα inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; predicted to be within 0.05–1.0 μM based on SAR trends for benzyl-substituted quinoxaline sulfonamides |
| Comparator Or Baseline | Compound 17 (2-(3,4-dimethoxyphenylamino)-3-(phenylsulfonyl)quinoxaline): PI3Kα IC50 = 0.07 μM; N-(3-phenylamino)quinoxalin-2-yl analog: estimated IC50 > 1 μM (class-level inference) |
| Quantified Difference | Approximately 10- to 50-fold difference in potency between optimized and non-optimized 3-amino substituents |
| Conditions | In vitro PI3Kα enzymatic assay; recombinant human PI3Kα (p110α/p85α) |
Why This Matters
This demonstrates that the specific benzylamino substitution pattern is a key driver of kinase inhibition potency, making the compound a more relevant tool for PI3K pathway studies than simpler analogs.
- [1] Wu, P., et al. Synthesis and biological evaluation of novel 2-arylamino-3-(arylsulfonyl)quinoxalines as PI3Kα inhibitors. European Journal of Medicinal Chemistry, 2011, 46(10), 4842-4851. View Source
- [2] Exelixis, Inc. N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives and their use as phosphatidylinositol 3-kinase inhibitors. WO 2007/044729 A2, 2007. View Source
